![molecular formula C13H10ClN3OS B12610766 N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-09-2](/img/structure/B12610766.png)
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thieno[2,3-d]pyrimidine core, along with the chloro and methoxy substituents, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a series of reactions including condensation, chlorination, and nucleophilic substitution to form the desired product . The reaction conditions often involve the use of specific reagents such as formimidamide and chlorinating agents, with careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: These compounds contain a thiophene ring and exhibit a range of biological activities.
Uniqueness
N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical properties and biological activities. The presence of the chloro and methoxy groups, along with the thieno[2,3-d]pyrimidine core, makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
917909-09-2 |
|---|---|
Molecular Formula |
C13H10ClN3OS |
Molecular Weight |
291.76 g/mol |
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10ClN3OS/c1-18-11-9(14)3-2-4-10(11)17-12-8-5-6-19-13(8)16-7-15-12/h2-7H,1H3,(H,15,16,17) |
InChI Key |
JXNUQEFPTULJEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

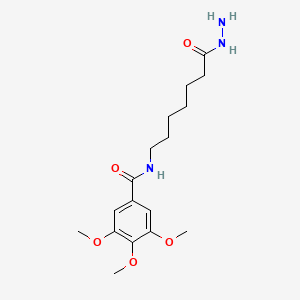
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
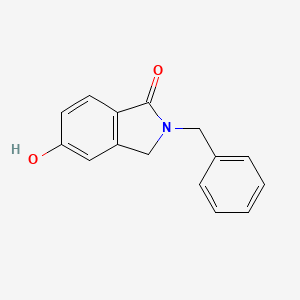

![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
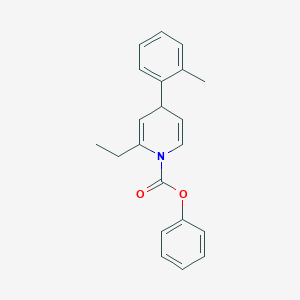
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
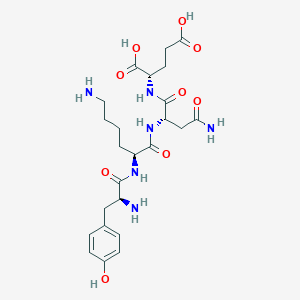
![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)

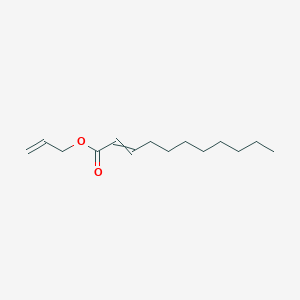
![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
